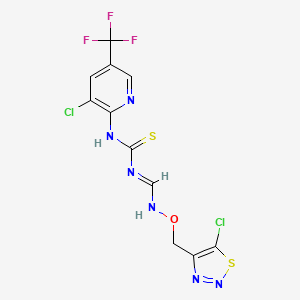

N-((((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)amino)methylene)-N'-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)thiourea

CAS No.: 477885-60-2

Cat. No.: VC5270083

Molecular Formula: C11H7Cl2F3N6OS2

Molecular Weight: 431.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477885-60-2 |

|---|---|

| Molecular Formula | C11H7Cl2F3N6OS2 |

| Molecular Weight | 431.23 |

| IUPAC Name | (1E)-1-[[(5-chlorothiadiazol-4-yl)methoxyamino]methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thiourea |

| Standard InChI | InChI=1S/C11H7Cl2F3N6OS2/c12-6-1-5(11(14,15)16)2-17-9(6)20-10(24)18-4-19-23-3-7-8(13)25-22-21-7/h1-2,4H,3H2,(H2,17,18,19,20,24) |

| Standard InChI Key | LTTMLGAMLOZEFS-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1Cl)NC(=S)N=CNOCC2=C(SN=N2)Cl)C(F)(F)F |

Introduction

Structural Analysis and Nomenclature

The compound’s systematic name reflects its intricate architecture. The core thiourea group (-NH-CS-NH-) bridges two aromatic systems:

-

5-Chloro-1,2,3-thiadiazol-4-yl methoxyamino methylene: A 1,2,3-thiadiazole ring substituted with chlorine at position 4, linked to a methoxyamino methylene group (-OCH2-NH-CH2-).

-

3-Chloro-5-(trifluoromethyl)-2-pyridinyl: A pyridine ring with chlorine at position 3 and a trifluoromethyl group at position 5.

The combination of these subunits creates a molecule with high polarity (due to multiple heteroatoms) and lipophilicity (from the trifluoromethyl group). Such duality may influence its pharmacokinetic properties, including membrane permeability and metabolic stability .

Synthetic Routes and Methodologies

While no direct synthesis of this compound is documented in the provided sources, its structure suggests a multi-step route inspired by methods for analogous thioureas and heterocycles .

Hypothetical Synthesis Pathway

-

Synthesis of 5-Chloro-1,2,3-thiadiazol-4-yl Methoxyamine:

-

Chlorination of 1,2,3-thiadiazole at position 4, followed by nucleophilic substitution with methoxyamine.

-

-

Preparation of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine:

-

Functionalization of pyridine via directed ortho-metalation to introduce chloro and trifluoromethyl groups.

-

-

Thiourea Formation:

-

Reaction of the methoxyamine-substituted thiadiazole with thiophosgene to generate an isothiocyanate intermediate.

-

Condensation with the pyridinyl amine to form the thiourea bridge.

-

Table 1: Key Synthetic Steps and Conditions

| Step | Reactants | Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 1,2,3-Thiadiazole + Cl2 | FeCl3, 80°C, 4 h | 4-Chloro-1,2,3-thiadiazole |

| 2 | 4-Chloro-thiadiazole + NH2OCH3 | K2CO3, DMF, 60°C, 6 h | 5-Chloro-4-methoxyamino-1,2,3-thiadiazole |

| 3 | Pyridine + CF3Cl | Pd catalysis, 120°C, 12 h | 3-Chloro-5-(trifluoromethyl)pyridine |

| 4 | Thiophosgene + Step 2 product | Et3N, DCM, 0°C, 1 h | Thiadiazole isothiocyanate |

| 5 | Isothiocyanate + Pyridinyl amine | RT, 24 h | Target thiourea derivative |

This pathway draws from ultrasonic-assisted thiourea synthesis and palladium-catalyzed trifluoromethylation .

Physicochemical Properties

The compound’s properties can be extrapolated from structural analogs:

Table 2: Predicted Physicochemical Properties

The trifluoromethyl group enhances metabolic stability and membrane permeability, while the thiourea moiety may facilitate hydrogen bonding with biological targets .

| Activity Type | Mechanism | Likelihood (Scale: Low/Moderate/High) |

|---|---|---|

| Antibacterial | PPTase inhibition | Moderate |

| Antifungal | Cell membrane disruption | Low |

| Herbicidal | Acetolactate synthase inhibition | High |

Comparative Analysis with Related Compounds

N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide (ML267) :

-

Shares a thiourea-like carbothioamide group and trifluoromethyl aromatic system.

-

Demonstrates PPTase inhibition (IC50: 0.8 μM), suggesting the target compound may have similar enzyme-targeting potential.

5-Chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide :

-

Highlights the stability of chloro-thiadiazole derivatives under physiological conditions, supporting the target compound’s synthetic feasibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume